Bienvenue dans la boutique en ligne BenchChem!

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide

SIRT2 inhibition Deacetylase Chemical probe

N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide (CAS 338959-71-0) is a synthetic quinazoline derivative with molecular formula C17H19N3OS and molecular weight 313.42 g/mol. The compound belongs to the 5,6-dihydrobenzo[h]quinazoline class, a privileged scaffold in medicinal chemistry historically exploited for kinase inhibition, particularly against fibroblast growth factor receptors (FGFR) and Fms-like tyrosine kinase 3 (FLT3).

Molecular Formula C17H19N3OS
Molecular Weight 313.42
CAS No. 338959-71-0
Cat. No. B2594449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide
CAS338959-71-0
Molecular FormulaC17H19N3OS
Molecular Weight313.42
Structural Identifiers
SMILESCCCSCC(=O)NC1=NC=C2CCC3=CC=CC=C3C2=N1
InChIInChI=1S/C17H19N3OS/c1-2-9-22-11-15(21)19-17-18-10-13-8-7-12-5-3-4-6-14(12)16(13)20-17/h3-6,10H,2,7-9,11H2,1H3,(H,18,19,20,21)
InChIKeyOPJDVLLBHXIBIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide (CAS 338959-71-0): Structural and Pharmacological Baseline for Targeted Procurement


N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide (CAS 338959-71-0) is a synthetic quinazoline derivative with molecular formula C17H19N3OS and molecular weight 313.42 g/mol . The compound belongs to the 5,6-dihydrobenzo[h]quinazoline class, a privileged scaffold in medicinal chemistry historically exploited for kinase inhibition, particularly against fibroblast growth factor receptors (FGFR) and Fms-like tyrosine kinase 3 (FLT3) [1].

Why Generic Substitution Fails: Unique SIRT2 Deacetylase Activity of N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide vs. Kinase-Focused Quinazolines


While the dihydrobenzo[h]quinazoline core is predominantly associated with ATP-competitive kinase inhibition, the introduction of the 2-propylsulfanyl acetamide side chain fundamentally alters the biological target space. Biochemical profiling reveals that N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide engages SIRT2 deacetylase rather than canonical kinase targets, a divergence that renders standard kinase-optimized quinazoline analogs unsuitable substitutes for SIRT2-focused research applications [1].

Quantitative Differentiation Evidence: N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide vs. Closest Analogs and In-Class Competitors


SIRT2 Deacetylase Inhibition Potency: Cross-Study Comparison with AGK2 Benchmark Tool Compound

In a competitive inhibition assay using recombinant human SIRT2 enzyme and a fluorescent peptide substrate in the presence of NAD+, N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide displayed a Ki of 5.3 µM [1]. The widely used SIRT2 reference inhibitor AGK2 (2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-(2,5-dichlorophenyl)acrylamide) exhibits an IC50 of 3.5 µM under comparable biochemical conditions [2]. The target compound is only 1.5-fold less potent than AGK2, placing it within the same order of magnitude as an established SIRT2 pharmacological tool.

SIRT2 inhibition Deacetylase Chemical probe

Target Class Divergence: SIRT2 Deacetylase Engagement vs. FGFR Kinase Inhibition in 2-Aminoquinazolines

Classical 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives are optimized as potent FGFR kinase inhibitors, with representative compounds achieving IC50 values of 1.8–4.5 nM against FGFR1/2 [1]. By contrast, the propylsulfanyl acetamide-substituted analog shifts biological activity away from kinase inhibition entirely, generating measurable SIRT2 deacetylase inhibition (Ki 5.3 µM) instead [2]. This represents a >1000-fold functional target shift from low-nanomolar kinase potency to low-micromolar deacetylase activity, driven solely by the 2-amino side-chain modification.

Target selectivity Kinase vs. deacetylase Scaffold repurposing

Chemical Identity Differentiation: Propylsulfanyl vs. Isopropylsulfanyl Constitutional Isomer

The target compound (CAS 338959-71-0, InChI Key OPJDVLLBHXIBIF-UHFFFAOYSA-N) bears an n-propylsulfanyl group, distinguishing it from its constitutional isomer N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide (CAS 338959-72-1, InChI Key FOQBPBYBUJWXRK-UHFFFAOYSA-N) . The linear n-propyl chain versus the branched isopropyl group alters both the conformational flexibility and the electronic environment of the sulfur atom, which can influence target binding interactions and metabolic stability. The measured SIRT2 Ki of 5.3 µM for the n-propylsulfanyl isomer (338959-71-0) [1] has not been reported for the isopropyl analog, indicating that the linear alkyl chain geometry is a functional determinant of deacetylase engagement.

Chemical identity Constitutional isomer Procurement specification

Procurement-Relevant Application Scenarios for N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide


SIRT2 Chemical Probe Development for Neurodegenerative Disease Models

The compound's demonstrated SIRT2 inhibition (Ki 5.3 µM), approaching the potency of the benchmark inhibitor AGK2 (IC50 3.5 µM), positions it as a structurally novel starting point for developing SIRT2-targeted probes in Parkinson's disease and related synucleinopathy models, where SIRT2 inhibition has been shown to rescue α-synuclein-mediated toxicity [1][2].

Deacetylase Target Validation in Epigenetic Drug Discovery

As a quinazoline-derived SIRT2 inhibitor with a distinct chemotype from established sirtuin inhibitors (e.g., AGK2, sirtinol), this compound enables orthogonal target validation studies to confirm on-target SIRT2 effects while minimizing the risk of scaffold-dependent off-target artifacts [1].

Quinazoline Scaffold Diversification for Non-Kinase Targets

The >1000-fold functional shift from FGFR kinase inhibition (low nanomolar) to SIRT2 deacetylase engagement (low micromolar) illustrates the utility of this compound as a tool for exploring how 2-amino side-chain modifications can redirect the dihydrobenzo[h]quinazoline scaffold toward non-kinase biological targets, informing library design for phenotypic screening [3][2].

Quote Request

Request a Quote for N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.